molecular formula C8H16O6S2 B14674698 1,3-Cyclohexanediol, dimethanesulfonate, cis- CAS No. 39967-13-0

1,3-Cyclohexanediol, dimethanesulfonate, cis-

Cat. No.: B14674698
CAS No.: 39967-13-0
M. Wt: 272.3 g/mol
InChI Key: RZYWEHGAIVDMRD-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanediol, dimethanesulfonate, cis- is an organic compound with the molecular formula C6H12O2 It is a stereoisomer of 1,3-Cyclohexanediol, where the hydroxyl groups are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanediol, dimethanesulfonate, cis- can be synthesized through several methods. One common approach involves the hydrogenation of resorcinol (1,3-benzenediol) in the presence of a suitable catalyst to produce 1,3-Cyclohexanediol. The cis- isomer can be selectively obtained by controlling the reaction conditions, such as temperature and pressure.

Industrial Production Methods

Industrial production of 1,3-Cyclohexanediol, dimethanesulfonate, cis- typically involves large-scale hydrogenation processes. Catalysts such as palladium or nickel are often used to facilitate the hydrogenation of resorcinol. The reaction is carried out under high pressure and moderate temperature to ensure high yield and selectivity for the cis- isomer.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanediol, dimethanesulfonate, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, adipic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.

Scientific Research Applications

1,3-Cyclohexanediol, dimethanesulfonate, cis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanediol, dimethanesulfonate, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can alter its biological activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanediol, trans-: The trans- isomer has hydroxyl groups on opposite sides of the cyclohexane ring.

    1,2-Cyclohexanediol: Differing in the position of hydroxyl groups.

    1,4-Cyclohexanediol: Another positional isomer with hydroxyl groups at the 1 and 4 positions.

Uniqueness

1,3-Cyclohexanediol, dimethanesulfonate, cis- is unique due to its specific stereochemistry, which influences its chemical reactivity and interactions. The cis- configuration allows for distinct hydrogen bonding patterns and steric interactions compared to its trans- counterpart and other positional isomers.

Properties

CAS No.

39967-13-0

Molecular Formula

C8H16O6S2

Molecular Weight

272.3 g/mol

IUPAC Name

[(1R,3S)-3-methylsulfonyloxycyclohexyl] methanesulfonate

InChI

InChI=1S/C8H16O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

RZYWEHGAIVDMRD-OCAPTIKFSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CCC[C@@H](C1)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OC1CCCC(C1)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.